molecular formula C11H9ClN2 B1580781 2-Chloro-4-methyl-6-phenylpyrimidine CAS No. 32785-40-3

2-Chloro-4-methyl-6-phenylpyrimidine

Cat. No. B1580781
CAS RN: 32785-40-3
M. Wt: 204.65 g/mol
InChI Key: XLNXAKAMPPMGDS-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-phenylpyrimidine is a compound with the CAS Number: 32785-40-3. It has a molecular weight of 204.66 . The IUPAC name for this compound is 2-chloro-4-methyl-6-phenylpyrimidine . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-methyl-6-phenylpyrimidine is 1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

2-Chloro-4-methyl-6-phenylpyrimidine has a boiling point of 351.2±11.0°C at 760 mmHg and a melting point of 50-51°C . It has a flash point of 197.2°C .

Scientific Research Applications

Antiviral Activity

Research has explored derivatives of pyrimidine for their potential antiviral properties. For instance, compounds derived from modifications at the pyrimidine ring have been investigated for their ability to inhibit the replication of herpes and retroviruses, demonstrating pronounced activity against these viruses. This indicates the role of pyrimidine derivatives in the development of antiviral agents (A. Holý et al., 2002).

Ligand Chemistry

Pyrimidine derivatives have been utilized in the field of ligand chemistry. The evaluation of ligand exchange kinetics and the electronic absorption properties of copper(I) complexes with substituted pyrimidine ligands highlight the importance of these compounds in understanding coordination chemistry and designing new catalysts or metal-organic frameworks (E. Riesgo et al., 2001).

Synthetic Chemistry

The reactivity of pyrimidine derivatives with various nucleophiles has been a subject of interest for synthetic chemists. Studies have shown that these reactions can lead to the formation of new compounds with potential applications in organic synthesis and drug discovery. For example, reactions involving phosphoryl chloride and pyrimidine derivatives have been explored for the synthesis of structurally unique molecules (T. Sakamoto et al., 1983).

Nonlinear Optical Materials

Research into thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has revealed their potential in nonlinear optics (NLO) fields. These compounds exhibit promising properties for applications in medicine and NLO, demonstrating the versatility of pyrimidine derivatives in developing high-tech materials (A. Hussain et al., 2020).

Tubulin Inhibition Mechanism

A unique mechanism of tubulin inhibition has been identified for a series of triazolopyrimidines, underscoring the therapeutic potential of pyrimidine derivatives in cancer treatment. These compounds do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin, highlighting their role in overcoming multidrug resistance and inhibiting tumor growth (N. Zhang et al., 2007).

Safety And Hazards

The safety information for 2-Chloro-4-methyl-6-phenylpyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-methyl-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXAKAMPPMGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346061
Record name 2-Chloro-4-methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-6-phenylpyrimidine

CAS RN

32785-40-3
Record name 2-Chloro-4-methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6-methylpyrimidine (5 g, 30.7 mmol), benzeneboronic acid (3.74 g, 30.7 mmol), K2CO3 (12.72 g, 92 mmol) and Pd(PPh3)4 (1.06 g, 0.92 mmol) in toluene (150 ml) and methanol (35 ml) was degassed with nitrogen and heated at 90° C. overnight. The mixture was cooled and water (200 ml) added. The organic layer was separated and the aqueous extracted with EtOAc (×2). The organic layers were combined and dried over MgSO4, filtered and evaporated. The residue was purified by MPLC (Biotage Horizon: FLASH 40+M) eluent: 100% Hexanes (180 ml), gradient rising from 100% Hexanes to 20% EtOAc in Hexanes (1800 ml), then 20% EtOAc in Hexanes (1000 ml) to give 3 g (48%). 1H NMR (CDCl3): 2.61 (s, 3H), 7.52 (m, 4H), 8.08 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
12.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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